molecular formula C17H22F3NO2 B15317639 Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B15317639
M. Wt: 329.36 g/mol
InChI Key: IWGSISUPPHSGCH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoromethylphenyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable component in drug design. The piperidine ring provides a rigid structure that can interact with specific binding sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO2/c1-16(2,3)23-15(22)21-9-7-12(8-10-21)13-5-4-6-14(11-13)17(18,19)20/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGSISUPPHSGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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